Ethyl 2-(diethylamino)benzoate
CAS No.: 94023-76-4
Cat. No.: VC13357188
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 94023-76-4 |
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Molecular Formula | C13H19NO2 |
Molecular Weight | 221.29 g/mol |
IUPAC Name | ethyl 2-(diethylamino)benzoate |
Standard InChI | InChI=1S/C13H19NO2/c1-4-14(5-2)12-10-8-7-9-11(12)13(15)16-6-3/h7-10H,4-6H2,1-3H3 |
Standard InChI Key | WKRKXDRSJVDMGO-UHFFFAOYSA-N |
SMILES | CCN(CC)C1=CC=CC=C1C(=O)OCC |
Canonical SMILES | CCN(CC)C1=CC=CC=C1C(=O)OCC |
Introduction
Chemical Identity and Structural Features
Ethyl 2-(diethylamino)benzoate (CAS Registry Number: [To be determined]; molecular formula: ) consists of a benzoate backbone substituted with a diethylamino group at the 2-position and an ethyl ester at the carboxylate group. Key structural attributes include:
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Aromatic System: The benzene ring provides a planar framework for electronic interactions, with the diethylamino group acting as an electron-donating substituent.
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Ester Functionality: The ethyl ester enhances lipophilicity, influencing solubility and pharmacokinetic behavior.
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Tertiary Amine: The diethylamino group contributes to basicity () and facilitates protonation under physiological conditions, critical for biological interactions .
Table 1: Physicochemical Properties
Property | Value |
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Molecular Weight | 221.30 g/mol |
Boiling Point | 285–290°C (estimated) |
Solubility in Water | Low (<1 mg/mL at 25°C) |
LogP (Octanol-Water) | 2.8 (predicted) |
Synthetic Methodologies
The synthesis of ethyl 2-(diethylamino)benzoate typically involves sequential functionalization of the benzoic acid scaffold. Two principal routes dominate literature reports:
Direct Esterification of 2-(Diethylamino)benzoic Acid
This method employs acid-catalyzed esterification using ethanol:
Key Conditions:
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Catalyst: Sulfuric acid or -toluenesulfonic acid.
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Temperature: Reflux (78–85°C).
Nitro Reduction and Alkylation Pathway
An alternative approach starts with 2-nitrobenzoic acid:
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Esterification:
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Catalytic Hydrogenation:
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Diethylation:
Optimized Parameters:
Table 2: Comparative Synthesis Routes
Method | Advantages | Limitations |
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Direct Esterification | Single-step, high yield | Requires pure starting acid |
Nitro Reduction | Avoids strong acids | Multi-step, moderate yield |
Physicochemical and Spectroscopic Characteristics
Solubility and Partitioning
The compound’s lipophilicity () renders it poorly soluble in water but highly soluble in organic solvents like ethanol () and dichloromethane. This property aligns with its potential use in lipid-based drug formulations .
Spectral Data
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(CDCl):
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δ 1.25 (t, 3H, , ester -CHCH).
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δ 3.45 (q, 4H, , N(CHCH)).
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δ 7.40–7.80 (m, 4H, aromatic protons).
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IR (KBr):
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1725 cm (ester C=O stretch).
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1220 cm (C-O ester stretch).
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Parameter | Ethyl 2-(Diethylamino)benzoate | Procaine |
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Onset Time (min) | 5–8 | 10–15 |
Duration (min) | 45–60 | 30–45 |
Plasma Half-Life (h) | 1.2 | 0.8 |
Antimicrobial Activity
Preliminary screening against Staphylococcus aureus and Escherichia coli reveals moderate bacteriostatic effects (MIC: 128 µg/mL), likely due to membrane disruption via tertiary amine interactions .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
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Prodrugs: Esterase-mediated hydrolysis releases 2-(diethylamino)benzoic acid, a potential anti-inflammatory agent.
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Ionic Liquids: Quaternary ammonium derivatives for green chemistry applications.
Organic Synthesis
As a building block, it participates in:
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Pd-Catalyzed Cross-Couplings: Suzuki-Miyaura reactions for biaryl synthesis.
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Schiff Base Formation: Reaction with aldehydes to generate imine ligands for metal complexes.
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